N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a cyclopropyl group, a methyl group, and a carboxamide group, along with a phenyl ring substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.
Substitution with chlorine and fluorine: The phenyl ring is substituted with chlorine and fluorine atoms using halogenation reactions.
Formation of the carboxamide group: This is typically done by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators such as cytokines . This inhibition is often achieved through the suppression of signal transduction pathways, such as those mediated by Toll-like receptor 4 (TLR4) .
Comparison with Similar Compounds
Similar Compounds
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: Known for its anti-inflammatory properties.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with potential therapeutic applications.
Uniqueness
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both cyclopropyl and pyrimidine moieties
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c1-8-6-13(19-14(18-8)9-2-3-9)15(21)20-12-5-4-10(17)7-11(12)16/h4-7,9H,2-3H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDZWDTOLTBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.